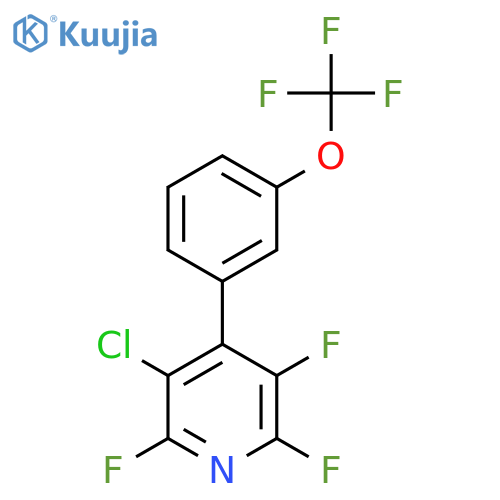Cas no 1261864-44-1 (3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridine)

3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridine
-
- インチ: 1S/C12H4ClF6NO/c13-8-7(9(14)11(16)20-10(8)15)5-2-1-3-6(4-5)21-12(17,18)19/h1-4H
- InChIKey: QETVLNSTEOMXKP-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=NC(=C(C=1C1C=CC=C(C=1)OC(F)(F)F)F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 357
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 5.3
3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023026849-1g |
3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridine |
1261864-44-1 | 97% | 1g |
$1,696.80 | 2022-04-03 | |
| Alichem | A023026849-250mg |
3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridine |
1261864-44-1 | 97% | 250mg |
$727.60 | 2022-04-03 | |
| Alichem | A023026849-500mg |
3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridine |
1261864-44-1 | 97% | 500mg |
$970.20 | 2022-04-03 |
3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridine 関連文献
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridineに関する追加情報
Introduction to 3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261864-44-1)
3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261864-44-1) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and functional groups, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridine is composed of a pyridine ring substituted with a chlorine atom at the 3-position, trifluoromethyl groups at the 2, 5, and 6 positions, and a 3-(trifluoromethoxy)phenyl group at the 4-position. This intricate arrangement of substituents imparts distinct chemical properties and biological activities to the molecule.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their ability to enhance pharmacological properties such as solubility, metabolic stability, and binding affinity. The presence of multiple fluorine atoms in 3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridine contributes to its favorable physicochemical characteristics, making it an attractive candidate for further investigation.
In the context of medicinal chemistry, 3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridine has been explored for its potential as a lead compound in the development of new drugs. Research has shown that this compound exhibits potent activity against various biological targets, including enzymes and receptors involved in disease pathways. For instance, it has demonstrated significant inhibitory effects on specific kinases and G protein-coupled receptors (GPCRs), which are key players in numerous physiological processes and disease states.
The biological activity of 3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridine has been evaluated through a series of in vitro and in vivo studies. In cell-based assays, it has shown selective inhibition of target proteins with minimal cytotoxicity, suggesting its potential as a safe and effective therapeutic agent. Additionally, preliminary pharmacokinetic studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, further supporting its suitability for drug development.
The structural diversity and functional versatility of 3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridine have also made it a valuable tool for chemical biology research. Its ability to modulate specific biological pathways provides insights into the mechanisms underlying various diseases and can aid in the identification of novel therapeutic targets. For example, studies have utilized this compound to investigate signaling pathways involved in cancer progression and neurodegenerative disorders.
In the realm of synthetic chemistry, the synthesis of 3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridine has been optimized through various methodologies. These synthetic routes often involve multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Advances in synthetic techniques have enabled the efficient production of this compound on both laboratory and industrial scales.
The environmental impact of chemical compounds is an important consideration in their development and use. Studies on the environmental fate and toxicity of 3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridine have shown that it exhibits low environmental persistence and minimal ecotoxicological effects when used under controlled conditions. This makes it a more sustainable option compared to other compounds with similar biological activities but higher environmental risks.
In conclusion, 3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261864-44-1) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further exploration as a lead compound in drug discovery programs. Ongoing research continues to uncover new applications and insights into its mechanisms of action, contributing to advancements in the field.
1261864-44-1 (3-Chloro-2,5,6-trifluoro-4-(3-(trifluoromethoxy)phenyl)pyridine) 関連製品
- 915908-79-1(Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy-)
- 1203261-05-5(3-methyl-7-(2-phenoxyethyl)-8-(propan-2-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 89999-56-4(Benzenepropanamine, β-methyl-, (R)- (9CI))
- 1806993-68-9(6-Bromo-3-cyano-2-(difluoromethyl)-4-iodopyridine)
- 1807252-21-6(Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate)
- 1261720-82-4(2,5-Bis(2-(trifluoromethoxy)phenyl)nicotinaldehyde)
- 644990-10-3(2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid)
- 2104882-74-6(2-(3-methylpyrazin-2-yl)acetaldehyde)
- 2227676-10-8((2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol)
- 607742-55-2(Sb 742457(gsk 742457))




